molecular formula C8H16N2O B13812904 4-Butylpiperazin-2-one CAS No. 59702-02-2

4-Butylpiperazin-2-one

Cat. No.: B13812904
CAS No.: 59702-02-2
M. Wt: 156.23 g/mol
InChI Key: LCGVHAGARVWRLC-UHFFFAOYSA-N
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Description

4-Butylpiperazin-2-one is a chemical compound with the molecular formula C8H16N2O. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. The structure of this compound consists of a piperazine ring with a butyl group attached to the nitrogen atom at the 4-position and a carbonyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylpiperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield this compound .

Another method involves the ring opening of aziridines under the action of N-nucleophiles.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Butylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

4-Butylpiperazin-2-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Butylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

4-Butylpiperazin-2-one can be compared with other piperazine derivatives, such as:

    1-Butylpiperazine: Similar structure but lacks the carbonyl group at the 2-position.

    4-Methylpiperazin-2-one: Similar structure but has a methyl group instead of a butyl group at the 4-position.

    4-Phenylpiperazin-2-one: Similar structure but has a phenyl group at the 4-position.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

59702-02-2

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

4-butylpiperazin-2-one

InChI

InChI=1S/C8H16N2O/c1-2-3-5-10-6-4-9-8(11)7-10/h2-7H2,1H3,(H,9,11)

InChI Key

LCGVHAGARVWRLC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCNC(=O)C1

Origin of Product

United States

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